(2-(3-Bromophenyl)thiazol-4-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(3-bromophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKGKOOGVICYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589625 | |
| Record name | [2-(3-Bromophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-57-9 | |
| Record name | 2-(3-Bromophenyl)-4-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(3-Bromophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Bromophenyl Thiazol 4 Yl Methanol and Analogues
General Synthetic Strategies for 2-Aryl-4-hydroxymethylthiazoles
The synthesis of 2-aryl-4-hydroxymethylthiazoles is primarily centered around the construction of the core thiazole (B1198619) ring, a five-membered heterocyclic scaffold containing both sulfur and nitrogen. ontosight.ai Various established methods are employed, which are then adapted to incorporate the desired aryl and hydroxymethyl functionalities.
Hantzsch Thiazole Synthesis and Related Cyclization Reactions
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. youtube.comchemrxiv.org This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. youtube.comwikipedia.org The process begins with an S-alkylation of the thioamide's sulfur atom by the α-haloketone, forming an intermediate that subsequently undergoes intramolecular cyclization and dehydration to yield the aromatic thiazole ring. youtube.com The versatility of this method allows for the synthesis of a wide array of substituted thiazoles by varying the starting materials. chemrxiv.orgrsc.org
For the synthesis of a 2-aryl-4-substituted thiazole, the general Hantzsch approach would utilize an aryl thioamide and a substituted α-haloketone. For instance, reacting 3-bromothiobenzamide (B1334085) with a suitable 3-halo-1-hydroxypropan-2-one derivative could theoretically lead to the desired scaffold, although the stability and availability of such a ketone can be a limitation. More commonly, a precursor to the hydroxymethyl group, such as an ester, is used. acs.org
Table 1: Key Features of the Hantzsch Thiazole Synthesis
| Feature | Description |
| Reactants | α-halocarbonyl compound and a thioamide. rsc.org |
| Mechanism | Involves S-alkylation followed by intramolecular cyclization and dehydration. youtube.com |
| Product | Substituted thiazole ring. |
| Driving Force | Formation of a stable aromatic ring. youtube.com |
| Versatility | Allows for diverse substitutions by altering the starting materials. chemrxiv.org |
Condensation Reactions in Thiazole Ring Formation
Condensation reactions are fundamental to the formation of the thiazole nucleus. pharmaguideline.com The Hantzsch synthesis itself is a prime example of a cyclocondensation reaction. researchgate.net Other related strategies also rely on the condensation of two key building blocks to form the C-C, C-N, and C-S bonds of the ring. For example, the reaction of α-oxothioamides with α-bromoketones is a highly regioselective method for producing 2-acyl-4-arylthiazoles, which are precursors to the target molecule. rsc.org
Another approach involves the reaction of thioamides with α-diazoketones, which serve as stable and convenient equivalents for α-haloketones. chemrxiv.org This modification of the Hantzsch protocol can be performed as a one-pot procedure and is scalable. chemrxiv.org The cyclocondensation of thiosemicarbazones with α-haloketones is also a widely used method to generate various thiazole derivatives. researchgate.netmdpi.com These condensation strategies are crucial for assembling the heterocyclic core before or during the introduction of the specific functional groups required for (2-(3-Bromophenyl)thiazol-4-yl)methanol.
Approaches for Introducing the 3-Bromophenyl Group
The 3-bromophenyl moiety is typically introduced into the thiazole ring at the C2 position. This is most commonly achieved by starting with a precursor that already contains this group. The most direct method is to use 3-bromothiobenzamide as the thioamide component in a Hantzsch-type synthesis. acs.org This ensures that the 3-bromophenyl group is correctly positioned at C2 of the resulting thiazole ring.
Alternatively, the synthesis can begin with 3-bromobenzaldehyde (B42254) or 3-bromobenzonitrile (B1265711). ontosight.ainih.gov For example, 3-bromobenzaldehyde can be reacted with thiourea (B124793) in cyclization and reduction steps to form 2-(3-bromophenyl)thiazoline derivatives, which can then be oxidized to the corresponding thiazole. ontosight.ai Similarly, L-cysteine can react with 3-bromobenzonitrile to produce (4R)-2-(3-bromophenyl)-4,5-dihydro-thiazole-4-carboxylic acid, a versatile intermediate that can be dehydrogenated to the thiazole. nih.gov
In some cases, the aryl group can be introduced after the formation of the thiazole ring via cross-coupling reactions, although this is less common for the C2 position which is often established during the initial ring formation. ontosight.ai
Strategies for Formation of the 4-yl)methanol Moiety (e.g., Ester Reduction)
The (thiazol-4-yl)methanol group is generally formed by the reduction of a corresponding carboxylic acid or ester at the C4 position of the thiazole ring. A common synthetic route involves performing the Hantzsch synthesis with a thioamide and an α-halo-β-ketoester, such as ethyl bromopyruvate. This reaction yields a 2-aryl-thiazole-4-carboxylic acid ethyl ester.
This ester functionality serves as a stable and convenient precursor to the desired alcohol. The subsequent step involves the selective reduction of the ester group to a primary alcohol. Standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in a suitable solvent are typically employed for this transformation. nih.gov This two-step sequence—ester formation followed by reduction—is a robust and widely used strategy for installing the 4-hydroxymethyl group onto the thiazole scaffold. youtube.com
Table 2: Summary of Synthetic Steps for the 4-yl)methanol Moiety
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Hantzsch Synthesis | Aryl thioamide + α-halo-β-ketoester (e.g., ethyl bromopyruvate) | 2-Aryl-thiazole-4-carboxylic acid ester |
| 2 | Ester Reduction | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) | (2-Aryl-thiazol-4-yl)methanol |
Advanced Synthetic Techniques
Modern organic synthesis has introduced more sophisticated and efficient methods for constructing thiazole rings, often involving catalytic processes that offer milder reaction conditions and improved yields.
Catalytic Approaches in Thiazole Synthesis
Various catalytic systems have been developed to facilitate thiazole synthesis. rsc.org These methods can offer advantages over traditional stoichiometric reactions, including higher efficiency, better functional group tolerance, and milder conditions.
Copper-catalyzed reactions have proven effective for thiazole synthesis. For example, a copper-catalyzed coupling of oxime acetates with isothiocyanates can produce 2-aminothiazoles through N-O bond cleavage and C-S/C-N bond formation. organic-chemistry.org Ruthenium-catalyzed C-H nitration has been used to functionalize pre-existing 2-arylthiazoles, demonstrating the utility of transition metals in modifying the thiazole scaffold. nih.gov
Palladium(II) acetate (B1210297) has been shown to catalyze the construction of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. organic-chemistry.org Furthermore, metal-free catalytic systems are also gaining prominence. Trifluoromethanesulfonic acid (TfOH) can catalyze the coupling of α-diazoketones with thioamides to provide 2,4-disubstituted thiazoles under mild, metal-free conditions. organic-chemistry.org Biocatalysts, such as vanillyl alcohol oxidases (VAOs), have also been discovered as efficient catalysts for the one-pot synthesis of 2-aryl thiazolines from 4-hydroxybenzaldehydes and aminothiols, showcasing the potential of enzymatic methods in heterocyclic synthesis. nih.gov These advanced catalytic techniques provide powerful tools for the efficient and selective synthesis of complex thiazole derivatives like this compound. nih.gov
Visible-Light-Induced C-S Bond Formation and Cascade Reactions
Visible-light-mediated synthesis has emerged as a powerful and green tool for constructing heterocyclic scaffolds like thiazoles. researchgate.netsci-hub.se This approach often operates under mild, ambient conditions, avoiding the need for high temperatures and harsh reagents. researchgate.net For the synthesis of 2,4-disubstituted thiazoles, a groundbreaking metal-free approach utilizes methyl aryl ketones, N-bromosuccinimide (NBS), and thioamides in water as a green solvent. researchgate.net The reaction proceeds via an in situ α-bromination of the ketone, followed by a cascade reaction involving C-S bond formation with the thioamide. researchgate.net
This photocatalyst-free method is initiated by the irradiation of the substrates with blue LEDs. researchgate.net The versatility of this method allows for the synthesis of a wide range of 2-arylthiazole derivatives. sci-hub.se A plausible pathway for synthesizing the (2-(3-Bromophenyl)thiazol-4-yl) moiety would involve the reaction of 3-bromothiobenzamide with a suitable three-carbon building block, such as 1,3-dihydroxyacetone, which upon cyclization and dehydration would yield the desired 4-hydroxymethyl group.
A general representation of this visible-light-induced cascade reaction is shown below:
Table 1: Examples of Visible-Light-Induced Synthesis of 2,4-Disubstituted Thiazoles This table is illustrative of the methodology's scope, based on analogous reactions.
| Entry | Aryl Methyl Ketone | Thioamide | Solvent | Light Source | Yield (%) |
| 1 | Acetophenone (B1666503) | Thiobenzamide (B147508) | Water | Blue LED (15W) | 90 |
| 2 | 4'-Methoxyacetophenone | Thiobenzamide | Water | Blue LED (15W) | 85 |
| 3 | 4'-Bromoacetophenone | Thioacetamide | Water | Blue LED (15W) | 83 |
| 4 | Acetophenone | Thiobenzamide | Water/Ethanol (1:1) | Blue LED (15W) | 75 |
Data compiled from analogous reactions reported in the literature. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds by significantly reducing reaction times, often from hours to minutes, and improving yields. nih.govbldpharm.com The Hantzsch thiazole synthesis, a classical method for preparing thiazoles from α-haloketones and thioamides, is particularly amenable to microwave irradiation. nih.govmdpi.com
For the synthesis of this compound, a likely precursor would be 2-(3-bromophenyl)thiazole-4-carbaldehyde. The Hantzsch synthesis can be adapted to produce this intermediate. Subsequently, the aldehyde can be reduced to the corresponding alcohol. Microwave irradiation can be employed in both the initial cyclization and potentially the reduction step. For instance, the reaction of 3-bromothiobenzamide with 1,3-dichloroacetone (B141476) could yield an intermediate that is then converted to the target compound. The use of microwave heating in a one-pot, three-component reaction of aldehydes, β-ketoesters, and ammonium (B1175870) acetate is also a well-established method for generating substituted dihydropyridine (B1217469) rings, showcasing the broad applicability of this technology. researchgate.netgrowingscience.comnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch Thiazole Synthesis Illustrative data based on analogous syntheses of 2-aminothiazole (B372263) derivatives.
| Reactants | Method | Reaction Time | Yield (%) |
| Acetophenone, Thiourea, Iodine | Conventional (Reflux) | 8 hours | Lower |
| Acetophenone, Thiourea, Iodine | Microwave | 10-15 minutes | 92 |
| Substituted Acetophenones, Thioureas | Conventional (Reflux) | 8 hours | 45-65 |
| Substituted Acetophenones, Thioureas | Microwave | a few minutes | 70-92 |
Data compiled from literature on analogous reactions. nih.gov
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation without isolating intermediates. nih.govsemanticscholar.org This approach is prized for its atom economy, reduced waste, and operational simplicity.
The synthesis of the this compound scaffold can be envisioned through an MCR approach. For example, a reaction between 3-bromobenzaldehyde, a source of sulfur (like thiosemicarbazide), and a C2-synthon bearing the hydroxymethyl precursor could directly assemble the thiazole ring. semanticscholar.org A reported one-pot, four-component synthesis of novel thiazole derivatives highlights the potential of this strategy, where a bromo-acetyl compound, thiosemicarbazide, and a pyrazole-4-carbaldehyde are condensed under mild, acid-catalyzed conditions. ijcce.ac.ir This demonstrates the feasibility of combining multiple building blocks to rapidly generate structural diversity. ijcce.ac.irresearchgate.net
Table 3: Examples of One-Pot Multicomponent Synthesis of Thiazole Derivatives This table illustrates the versatility of MCRs in thiazole synthesis.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Yield (%) |
| Phenacyl bromide | Thiosemicarbazide | Acetylacetone | Reflux in ethanol | 2-Pyrazolyl-4-aryl-thiazole | Good |
| α-Halo carbonyl | Thiosemicarbazide | Anhydride | NiFe₂O₄ nanoparticles, 75 °C | Fused Thiazole Scaffolds | up to 92 |
| Bromo-acetyl compound | Thiosemicarbazide | Pyrazole-4-carbaldehyde | H₃PO₄ | Thiazolyl-hydrazono-pyrazole | Good |
Data based on reported multicomponent syntheses of various thiazole analogues. semanticscholar.orgijcce.ac.irresearchgate.net
Solvent-Free Mechanochemical Synthesis
Mechanochemistry offers a green and sustainable alternative to traditional solvent-based synthesis by using mechanical force (e.g., grinding or milling) to initiate chemical reactions. nih.gov This solvent-free approach minimizes waste and can lead to the formation of products that are difficult to obtain through conventional solution-phase chemistry.
The synthesis of thiazole derivatives, including 2-arylthiazoles, has been successfully achieved using mechanochemical methods. nih.gov For instance, the condensation of aromatic aldehydes with o-aminothiophenol via simple mortar-and-pestle grinding provides 2-arylbenzothiazoles in high yields without the need for a catalyst. nih.gov A similar strategy could be adapted for the synthesis of the 2-(3-bromophenyl)thiazole (B1503241) core. By grinding 3-bromothiobenzamide with an appropriate α-halocarbonyl compound bearing a protected hydroxyl group, the thiazole ring could be formed. Subsequent deprotection would yield the target molecule. This method is noted for its clean reaction profiles, high yields, and short reaction times. nih.gov
Regioselective Synthesis and Functionalization Strategies for Thiazole Derivatives
The regioselective functionalization of pre-formed thiazole rings is a critical strategy for introducing substituents at specific positions, which is essential for creating analogues of this compound. The thiazole ring has distinct reactive sites, and modern catalytic methods allow for precise modification.
Palladium-catalyzed C-H activation is a powerful tool for the regioselective alkenylation of thiazoles, enabling the introduction of functional groups at the C2, C4, and C5 positions. rsc.org Similarly, cobalt-catalyzed C-H functionalization allows for the ortho-selective alkylation and allylation of the aryl group in 2-arylthiazoles. rsc.org For the this compound scaffold, these methods could be used to further modify the bromophenyl ring.
Furthermore, directed metalation strategies can be employed. For example, using sterically hindered metal-amide bases like TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl) allows for highly regioselective ortho-magnesiation of aryl azoles, which can then be functionalized through cross-coupling reactions. nih.govresearchgate.net This would be particularly useful for introducing substituents adjacent to the thiazole ring on the phenyl group. Functionalization of the thiazole ring itself can be achieved through various means, including lithiation at the C2 position followed by quenching with an electrophile, or electrophilic substitution which typically occurs at the C5 position.
Gram-Scale Synthetic Protocols for Thiazole Scaffolds
The scalability of a synthetic route is a crucial consideration for the practical application of a compound in areas such as drug development or materials science. Methodologies that are efficient on a laboratory scale must be robust enough to be performed on a larger, gram-scale level.
Recent studies have demonstrated the successful gram-scale synthesis of 2,4-disubstituted thiazoles. nih.govresearchgate.net One such protocol utilizes ultrasound-assisted, lipase-catalyzed synthesis from aryl ethanones and thioamides. nih.gov In a specific example, the reaction of acetophenone (5.0 mmol) with thiobenzamide (5.0 mmol) in the presence of KBrO₃ and lipase (B570770) under ultrasonication was successfully scaled up, demonstrating the practical viability of this environmentally friendly method. nih.gov Another approach involves the scalable synthesis of a 2H-thiazolo[4,5-d] nih.govrsc.orgnih.govtriazole system, which produced up to 5.7 grams of the product in a single batch, showcasing that complex heterocyclic scaffolds can be prepared in significant quantities. nih.gov These examples indicate that the synthesis of this compound could likely be scaled up using optimized one-pot or biocatalytic methods.
Structural Elucidation and Advanced Spectroscopic Characterization
Methodologies for Comprehensive Compound Characterization
The structural confirmation of (2-(3-Bromophenyl)thiazol-4-yl)methanol is achieved by integrating data from several key spectroscopic techniques. Each meth nih.govod offers distinct insights into the molecular architecture, and their combined application allows for an unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for mapping the carbon-hydrogen framework. In 1H NMR spectra of similar thiazole (B1198619) derivatives, the proton on the thiazole ring typically appears as a singlet around 7.1–7.2 ppm. The methy mdpi.comlene protons (CH2) of the methanol (B129727) group would also be expected to produce a distinct singlet. The aromatic protons of the 3-bromophenyl ring would exhibit a more complex splitting pattern due to their specific substitution arrangement. 13C NMR spectroscopy complements the proton data by identifying each unique carbon environment within the molecule, including those in the phenyl and thiazole rings.
nih.govMass Spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition. For C10H8BrNOS, the expected molecular weight is approximately 270.15 g/mol. High-reso lution mass spectrometry (HRMS) would provide a highly accurate mass, and the mass spectrum would display a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br), serving as a key diagnostic feature.
mdpi.comInfrared (IR) Spectroscopy helps to identify the functional groups present. The IR spectrum of this compound would be expected to show a prominent broad absorption band for the hydroxyl (–OH) group, typically in the 3200–3400 cm-1 region. Characteristic peaks for the C=N and C=C bonds of the thiazole and phenyl rings would also be present.
nih.govThe table below summarizes the key analytical data used for the characterization of this compound.
mdpi.comdergipark.org.trnih.govresearchgate.netmdpi.comnih.govnih.govnih.gov| Spectroscopic Technique | Expected Key Observations |
|---|---|
| 1H NMR | Signals for the thiazole proton, methylene (B1212753) protons, and a complex multiplet for the aromatic protons of the 3-bromophenyl group. |
| 13C NMR | Distinct peaks for all unique carbon atoms, including the methylene carbon and the carbons of the thiazole and bromophenyl rings. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, exhibiting the characteristic isotopic pattern of bromine. |
| Infrared (IR) Spectroscopy | A broad absorption band for the O-H stretch of the alcohol and characteristic peaks for the C=N and C=C bonds of the aromatic rings. |
Crystallographic Analysis of Thiazole Derivatives
X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. While the specific crystal structure of this compound is not widely available, the analysis of closely related thiazole derivatives offers significant insights into its likely solid-state conformation and intermolecular interactions.
In the crystalline state, molecules of thiazole derivatives are organized into extended supramolecular architectures through a variety of non-covalent interactions. Hydrogen nih.govbonding is a particularly dominant force in the crystal packing of molecules containing hydroxyl groups, such as this compound. The hydro mjcce.org.mkxyl group can function as both a hydrogen bond donor and acceptor, often leading to the formation of chains or more complex networks.
soton.ac.ukresearchgate.netA primary and highly probable interaction is the formation of a hydrogen bond between the hydroxyl group's hydrogen atom and the nitrogen atom of the thiazole ring of a neighboring molecule (O-H···N). This type soton.ac.uk of interaction is a common and robust feature in the crystal structures of related heterocyclic compounds.
nih.govThe table below outlines the principal intermolecular interactions anticipated in the crystal structure of this compound.
mjcce.org.mksoton.ac.ukresearchgate.netrsc.orgrsc.orgnih.gov| Interaction Type | Description |
|---|---|
| Hydrogen Bonding | Interactions of the O-H···N type, linking the hydroxyl group of one molecule to the thiazole nitrogen of another. |
| π-π Stacking | Attractive, non-covalent interactions between the electron clouds of adjacent thiazole and bromophenyl rings. |
| Halogen Bonding | Directional interactions involving the bromine atom's σ-hole with nucleophilic atoms (e.g., oxygen, nitrogen) on neighboring molecules. |
| van der Waals Forces | General non-specific attractive or repulsive forces that contribute to the overall crystal packing. |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely employed to predict a variety of molecular properties for thiazole (B1198619) derivatives and other heterocyclic compounds. researchgate.net
The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, researchers can calculate the ground-state molecular structure of (2-(3-Bromophenyl)thiazol-4-yl)methanol. ijraset.comresearchgate.net This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral (torsional) angles.
Table 1: Predicted Structural Parameters for Thiazole-based Compounds
| Parameter | Description | Typical Predicted Value Range |
|---|---|---|
| C=N Bond Length | Thiazole ring imine bond | 1.30 - 1.38 Å |
| C-S Bond Length | Thiazole ring thioether bonds | 1.72 - 1.78 Å |
| C-Br Bond Length | Phenyl ring to bromine bond | 1.89 - 1.92 Å |
| C-O Bond Length | Methanol (B129727) group C-O bond | 1.42 - 1.45 Å |
Note: Data is illustrative and based on typical values for related structures.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap indicates that the molecule can be easily excited, suggesting high chemical reactivity, low kinetic stability, and high polarizability. nih.govresearchgate.net Conversely, a large energy gap implies higher stability and lower reactivity. ntu.edu.iq DFT calculations are used to determine the energies of these orbitals and visualize their distribution across the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole and bromophenyl rings, while the LUMO may be distributed across the conjugated system.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiazole Derivative
| Parameter | Description | Example Energy (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
Note: Values are representative examples for demonstrating the concept and are derived from studies on similar compounds. nih.gov
Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and global electrophilicity (ω), can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. nih.govmaterialsciencejournal.org
Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution within a molecule, allowing for the identification of sites prone to electrophilic and nucleophilic attack. chemrxiv.org An MESP map is plotted on the molecule's electron density surface, using a color scale to denote different potential values. ijraset.comresearchgate.net
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are attractive to electrophiles. For this compound, these would likely be found around the nitrogen and oxygen atoms.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. Positive regions are often found around hydrogen atoms, particularly the hydroxyl proton of the methanol group.
Green/Yellow Regions: Represent areas of neutral or near-zero potential.
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the frequencies of the normal modes of vibration, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. ijraset.com
This analysis allows for the assignment of specific vibrational modes to the absorption bands observed in an experimental spectrum. For this compound, key vibrational modes would include the O-H stretching of the methanol group, C=N and C=C stretching within the thiazole and phenyl rings, and the characteristic C-Br stretching frequency. ijraset.comresearchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Description | Typical Calculated Wavenumber (cm-1) |
|---|---|---|
| O-H stretch | Hydroxyl group of methanol | 3700 - 3750 (unscaled) |
| C-H stretch (Aromatic) | Phenyl and thiazole rings | 3050 - 3150 (unscaled) |
| C=N stretch | Thiazole ring | 1610 - 1640 (unscaled) |
| C=C stretch | Aromatic rings | 1450 - 1600 (unscaled) |
Note: These are typical frequency ranges predicted by DFT calculations before scaling. ijraset.comresearchgate.net
Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions that stabilize a molecule's crystal structure. nih.gov The Hirshfeld surface is defined by the points where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules.
Table 4: Example Contributions of Intermolecular Contacts from Hirshfeld Analysis
| Contact Type | Description | Percentage Contribution (%) |
|---|---|---|
| H···H | Hydrogen-hydrogen contacts | 35 - 45% |
| C···H / H···C | Carbon-hydrogen contacts | 20 - 30% |
| O···H / H···O | Oxygen-hydrogen contacts (incl. H-bonds) | 8 - 15% |
| Br···H / H···Br | Bromine-hydrogen contacts | 5 - 10% |
Note: The percentages are illustrative, based on data for similar heterocyclic compounds containing halogens and hydroxyl groups. nih.gov
Molecular Docking Simulations
Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as this compound, binds to the active site of a macromolecule, typically a protein or enzyme (receptor). impactfactor.org This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov
The simulation places the ligand in various positions and orientations within the receptor's binding pocket and calculates a "docking score" or "binding affinity" for each pose. mdpi.com This score, usually expressed in kcal/mol, estimates the strength of the ligand-receptor interaction, with more negative values indicating stronger binding.
The analysis of the best-scoring pose reveals the specific intermolecular interactions responsible for binding, such as:
Hydrogen bonds: (e.g., between the ligand's hydroxyl or thiazole nitrogen and amino acid residues).
Hydrophobic interactions: (e.g., between the bromophenyl ring and nonpolar residues).
Pi-pi stacking: (between the aromatic rings of the ligand and aromatic amino acids like phenylalanine or tyrosine).
By identifying these key interactions, molecular docking provides critical insights into the structure-activity relationship of a compound and can guide the design of more potent and selective analogs. impactfactor.orgnih.gov
Table 5: Example Molecular Docking Results for a Thiazole-based Inhibitor
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Types of Interaction |
|---|---|---|---|
| Cyclooxygenase-2 (e.g., 3ERT) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond, Pi-sulfur |
| Tyrosine Kinase (e.g., 1JIJ) | -7.9 | Leu248, Val256, Asp381 | Hydrogen bond, Hydrophobic |
Note: This table is a representative example based on docking studies of various thiazole derivatives against common biological targets. nih.govresearchgate.net
Following a comprehensive search for scientific literature, it has been determined that there are no specific computational chemistry or molecular modeling studies published for the compound (2-(3--Bromophenyl)thiazol-4-yl)methanol) that align with the detailed outline provided. Research in areas such as protein-ligand binding interactions, validation of docking protocols, prediction of biological target affinities, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) studies is not available for this specific molecule in the public domain.
While computational studies exist for structurally related thiazole derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other compounds, as the findings would not be scientifically accurate or directly applicable. Therefore, the requested article with detailed research findings for each specified subsection cannot be generated at this time due to the absence of dedicated research on this particular chemical entity.
Lack of Specific Research Data on this compound
Despite a comprehensive search of scientific databases and computational chemistry literature, no specific studies detailing the statistical validation of predictive models for the chemical compound this compound were identified.
While extensive research exists on the broader class of thiazole derivatives and their computational modeling, information focusing explicitly on this compound is not available in the public domain. General methodologies for the statistical validation of Quantitative Structure-Activity Relationship (QSAR) models and other predictive computational models are well-established in the field of cheminformatics. These methods are crucial for assessing the reliability and predictive power of any developed model.
Typically, the statistical validation of a predictive model involves a series of rigorous tests to evaluate its performance. These tests often include:
Internal Validation: Techniques like cross-validation (e.g., leave-one-out or k-fold cross-validation) are used to assess the robustness and stability of the model using the training data set. Key statistical parameters evaluated include the cross-validated correlation coefficient (q² or R²cv), which indicates the model's predictive ability.
External Validation: The model's predictive power is further assessed using an external set of data that was not used during the model development phase. Metrics such as the predicted correlation coefficient (R²pred) are calculated to determine how well the model generalizes to new chemical entities.
Other Statistical Metrics: A variety of other statistical measures are employed to ensure the quality of the model, including the coefficient of determination (R²), root mean square error (RMSE), and mean absolute error (MAE). These parameters help in quantifying the goodness of fit and the accuracy of the predictions.
Although these are standard practices in computational chemistry, the application of these specific validation techniques to predictive models for this compound has not been documented in the available scientific literature. Research in this area often focuses on derivatives with demonstrated biological activity or specific therapeutic potential, and it is possible that this compound has not been a primary subject of such detailed computational studies.
Therefore, the generation of a detailed article section on the "Statistical Validation of Predictive Models" for this particular compound, complete with data tables and specific research findings, is not feasible due to the absence of requisite source material.
Reactivity and Reaction Mechanisms of 2 3 Bromophenyl Thiazol 4 Yl Methanol
General Reaction Kinetics and Mechanistic Pathways of Thiazole (B1198619) Derivatives
Thiazoles are five-membered heterocyclic compounds featuring a sulfur and a nitrogen atom, which confer a unique electronic structure and a diverse reactivity profile. numberanalytics.com The thiazole ring is considered aromatic, with significant pi-electron delocalization that lends it stability greater than that of analogous oxazoles. wikipedia.org This aromaticity is a key factor governing its reaction pathways. nih.gov The reactivity of the thiazole nucleus can be broadly classified into several categories, including electrophilic and nucleophilic substitutions, reactions at the ring's C2 proton, N-alkylation, and cycloadditions. numberanalytics.compharmaguideline.com
The electron distribution in the thiazole ring is not uniform; the C2 position is the most electron-deficient, C4 is nearly neutral, and C5 is slightly electron-rich. pharmaguideline.com This distribution dictates the regioselectivity of various reactions.
Electrophilic Substitution: Due to the electron-donating effect of the sulfur atom and the directing effect of the nitrogen, electrophilic substitution reactions typically occur at the C5 position. numberanalytics.compharmaguideline.com If the C5 position is occupied, the reaction may occur at C4. Common electrophilic substitutions include halogenation (e.g., with N-bromosuccinimide), nitration, and Friedel-Crafts acylation. numberanalytics.com The presence of electron-donating groups at the C2 position can further facilitate electrophilic attack at C5 even under mild conditions. pharmaguideline.com
Nucleophilic Substitution: Nucleophilic attack is favored at the electron-deficient C2 position. pharmaguideline.com However, for a nucleophilic substitution to occur, the ring often requires activation, such as quaternization of the ring nitrogen, or the presence of a good leaving group. pharmaguideline.com Halogens at the C2, C4, or C5 positions can be displaced by strong nucleophiles. pharmaguideline.com
Deprotonation at C2: The proton at the C2 position is notably acidic (pKa ≈ 2.5 for the conjugate acid) and can be abstracted by strong bases like organolithium compounds or Hauser bases. wikipedia.orgpharmaguideline.com The resulting C2-lithiated thiazole is a potent nucleophile that can react with various electrophiles, including aldehydes, ketones, and alkyl halides. pharmaguideline.com
N-Alkylation: The lone pair of electrons on the nitrogen atom allows thiazoles to react readily with alkyl halides, forming resonance-stabilized thiazolium cations. pharmaguideline.com
Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, though they are generally less reactive than other dienophiles in Diels-Alder reactions due to their aromatic stability. numberanalytics.comwikipedia.org These reactions often require high temperatures. wikipedia.org
The general mechanistic pathways for key reactions are summarized in the table below.
| Reaction Type | Mechanistic Pathway | Key Intermediates |
| Electrophilic Substitution (at C5) | The electrophile attacks the electron-rich C5 position, forming a resonance-stabilized cationic intermediate (sigma complex), followed by deprotonation to restore aromaticity. | Sigma Complex |
| Nucleophilic Substitution (at C2) | Nucleophilic attack at the electron-poor C2, often requiring a leaving group. Can proceed via an SNAr mechanism. | Meisenheimer-like complex (in SNAr) |
| Deprotonation and Electrophilic Attack (at C2) | Abstraction of the acidic C2-proton by a strong base forms a C2-carbanion (ylide), which then attacks an electrophile. | 2-Lithiothiazole |
| N-Alkylation | SN2 reaction where the nitrogen atom acts as a nucleophile, attacking the alkyl halide. | Thiazolium Cation |
Influence of the Thiazole Ring on Compound Reactivity
The thiazole ring acts as a π-electron system, and its electronic properties are transmitted to the substituents. nih.gov The ring itself is generally considered to be electron-withdrawing, which can influence the reactivity of the adjacent methanol (B129727) and bromophenyl groups. The nitrogen atom at position 3 is basic and can be protonated, while the sulfur atom at position 1 contributes to the ring's electron richness. pharmaguideline.com
The influence of the thiazole ring on the connected functional groups can be summarized as follows:
On the Methanol Side Chain: The electron-withdrawing nature of the thiazole ring can increase the acidity of the hydroxyl proton of the methanol group. It also influences the stability of intermediates formed during reactions at the methanol side chain, such as oxidation.
The aromaticity of the thiazole ring contributes to the thermal stability of the entire molecule. wikipedia.org This stability means that reactions often require specific conditions to overcome the aromatic stabilization energy, particularly for reactions that disrupt the ring system itself. wikipedia.org
Reactions Involving the Methanol Side Chain
The methanol side chain at the C4 position of the thiazole ring is a primary alcohol and thus can undergo typical alcohol reactions, such as oxidation and esterification. The reactivity of this group is modulated by the electronic properties of the attached thiazole ring.
Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids. The oxidation of aryl(thiazol-2-yl)methanols has been shown to yield the corresponding ketones under specific hydrolytic conditions (sulfuric acid in a dimethoxyethane-water mixture), proceeding through a thiazoline (B8809763) intermediate. rsc.orgresearchgate.netresearchgate.net This suggests that the thiazole ring can participate in the reaction mechanism. More conventional oxidation methods can also be employed to transform the hydroxymethyl group.
Esterification: The hydroxymethyl group can react with carboxylic acids or their derivatives to form esters. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by removing water or using an excess of one reactant. masterorganicchemistry.com Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides can provide the ester under milder conditions. N-bromosuccinimide (NBS) has also been shown to be an efficient catalyst for the direct esterification of alcohols with carboxylic acids. researchgate.net
The following table summarizes potential reactions of the methanol side chain.
| Reaction Type | Reagents and Conditions | Potential Product |
| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂ | (2-(3-Bromophenyl)thiazol-4-yl)carbaldehyde |
| Oxidation to Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄), base, heat; or Jones reagent (CrO₃, H₂SO₄, acetone) | 2-(3-Bromophenyl)thiazole-4-carboxylic acid |
| Fischer Esterification | R-COOH, H₂SO₄ (catalyst), heat | (2-(3-Bromophenyl)thiazol-4-yl)methyl ester |
| Acylation | R-COCl, pyridine (B92270) or Et₃N | (2-(3-Bromophenyl)thiazol-4-yl)methyl ester |
Impact of the Bromophenyl Substituent on Molecular Reactivity
The 3-bromophenyl substituent at the C2 position of the thiazole ring has a dual impact on the molecule's reactivity. It influences the electronic properties of the thiazole ring and serves as a reactive handle for carbon-carbon bond formation.
Cross-Coupling Reactions: The carbon-bromine bond on the phenyl ring is a key site for metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming new carbon-carbon bonds by reacting the aryl bromide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the further derivatization of (2-(3-Bromophenyl)thiazol-4-yl)methanol. youtube.com The success and yield of Suzuki reactions can be influenced by the choice of catalyst, base, and solvent. mdpi.com
The table below outlines a typical Suzuki cross-coupling reaction involving a bromophenyl moiety.
| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ | K₂CO₃, K₃PO₄, or Na₂CO₃ | Toluene, Dioxane, or DMF/H₂O | (2-(3-Arylphenyl)thiazol-4-yl)methanol |
| Suzuki-Miyaura Coupling | Heteroarylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ | K₂CO₃, K₃PO₄, or Na₂CO₃ | Toluene, Dioxane, or DMF/H₂O | (2-(3-(Heteroaryl)phenyl)thiazol-4-yl)methanol |
Biological Activity and Molecular Mechanisms of Thiazole Derivatives As Modulators of Biological Systems
Overview of Pharmacological Applications of Thiazole (B1198619) Scaffolds
The thiazole scaffold is a cornerstone in drug discovery, with its derivatives demonstrating a remarkable breadth of pharmacological activities. nih.govnih.gov The versatility of the thiazole ring allows it to be incorporated into molecules that can interact with a wide variety of biological targets, leading to applications across numerous therapeutic areas. nih.gov
Thiazole-based compounds have been recognized for a wide spectrum of medicinal properties, including:
Anticancer Activity: Many thiazole derivatives have been developed as potent antineoplastic agents, showing cytotoxicity against a range of human cancer cell lines. nih.govscirp.orgglobalresearchonline.net Clinically used drugs like Dasatinib, an inhibitor of multiple tyrosine kinases used in leukemia treatment, feature a prominent thiazole core. nih.gov
Antimicrobial Activity: The thiazole nucleus is a key component in compounds with significant antibacterial and antifungal properties. scirp.orgresearchgate.net This includes activity against drug-resistant strains, making them valuable leads for new anti-infective agents. researchgate.net
Anti-inflammatory Activity: Certain thiazole derivatives have been shown to possess potent anti-inflammatory effects. scirp.orgglobalresearchonline.net Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), is a well-known example of a therapeutic agent containing a thiazole ring.
Antiviral Activity: Thiazole analogs have been reported to have antiviral properties, including activity against HIV. scirp.org The antiretroviral drug Ritonavir contains a thiazole moiety, highlighting the scaffold's importance in this area.
Antimalarial and Anticonvulsant Activities: Research has also uncovered the potential of thiazole derivatives in treating parasitic diseases like malaria and neurological conditions such as epilepsy. nih.govscirp.org
This wide range of applications underscores the chemical and biological significance of the thiazole scaffold as a foundational element in the design and development of novel therapeutic agents. globalresearchonline.net
In Vitro and In Silico Evaluation of Biological Activity
The biological potential of thiazole derivatives is rigorously assessed through a combination of laboratory-based (in vitro) experiments and computational (in silico) modeling. These methods provide crucial data on the efficacy, selectivity, and potential mechanisms of action of these compounds.
In Vitro Evaluation: This involves testing the compounds directly on biological components outside of a living organism. Common in vitro assays for thiazole derivatives include:
Cytotoxicity Assays: The anticancer activity of thiazole derivatives is frequently determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.com These tests measure the ability of a compound to inhibit the proliferation of various human cancer cell lines, such as MCF-7 (breast), HepG2 (liver), A549 (lung), and HT-29 (colon). nih.govmdpi.com The results are typically reported as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
Enzyme Inhibition Assays: To identify the specific molecular targets of thiazole derivatives, researchers use enzyme inhibition assays. For instance, the inhibitory activity against enzymes like monoamine oxidases (MAO) can be measured using fluorometric methods, which detect the product of the enzymatic reaction. nih.gov Similarly, kinase assays are used to determine the potency of compounds against targets like VEGFR-2. mdpi.com
Antimicrobial Susceptibility Testing: The antibacterial and antifungal efficacy is evaluated by determining the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the compound that prevents visible growth of a microorganism. acs.orgnih.gov
In Silico Evaluation: Computational methods are employed to predict the behavior of thiazole derivatives and guide the design of more potent molecules. These techniques include:
Molecular Docking: This method simulates the interaction between a compound (ligand) and the three-dimensional structure of a biological target (e.g., an enzyme or receptor). mdpi.comnih.gov Docking studies can predict the binding mode and affinity of the compound within the target's active site, helping to explain its biological activity and providing insights for structural optimization. nih.gov
ADME Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) properties are predicted computationally to assess the "drug-likeness" of a compound. nih.govnih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process, ensuring they can reach their target in the body effectively. nih.gov
Molecular Mechanism of Action
Understanding the molecular mechanisms through which thiazole derivatives exert their effects is crucial for their development as therapeutic agents. Research has shown that these compounds can modulate biological systems by inhibiting key enzymes, altering cellular pathways, and interacting with specific protein targets.
Enzyme Inhibition Studies
Thiazole derivatives have been identified as potent inhibitors of a wide range of enzymes implicated in various diseases. The thiazole scaffold serves as an effective framework for designing molecules that can fit into the active sites of these enzymes and block their function.
Notable examples of enzymes inhibited by thiazole derivatives include:
PI3K/mTOR: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often hyperactivated in cancer, leading to uncontrolled cell growth and survival. nih.gov Thiazole derivatives have been developed as dual inhibitors of PI3Kα and mTOR, key kinases in this pathway. nih.gov By targeting two points in this cascade, these compounds can more effectively shut down pro-survival signaling in tumor cells. researchgate.net
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these cholinesterase enzymes is a primary strategy for treating Alzheimer's disease. Certain 2-phenylthiazole (B155284) derivatives have demonstrated potent inhibitory activity against both AChE and BChE, suggesting their potential as neuroprotective agents. researchgate.netanadolu.edu.tr
Carbonic Anhydrase (CA): CAs are involved in various physiological processes, and their inhibition is relevant for treating conditions like glaucoma and certain cancers. 2-aminothiazole (B372263) derivatives have shown significant inhibitory effects against human CA isoenzymes I and II.
Cyclin-Dependent Kinase 2 (CDK2): CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Molecular docking studies have indicated that thiazole derivatives can bind to the active site of CDK2, suggesting a potential mechanism for their anticancer activity. mdpi.com
Tubulin Polymerization: The protein tubulin polymerizes to form microtubules, which are essential for cell division. Some 4-substituted methoxybenzoyl-aryl-thiazole derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, thereby disrupting mitosis and leading to cell death. nih.gov
The inhibitory activities of selected thiazole derivatives against various enzymes are summarized in the table below.
| Compound Class/Derivative | Target Enzyme | IC50 Value | Reference |
| Thiazole derivative 3b | PI3Kα | 0.086 µM | nih.gov |
| Thiazole derivative 3b | mTOR | 0.221 µM | nih.gov |
| 2-phenylthiazole derivative | Butyrylcholinesterase | 1.03 µM | researchgate.net |
| 2-phenylthiazole derivative | Acetylcholinesterase | 8.86 µM | researchgate.net |
| 4-(3-nitrophenyl)thiazol-2-ylhydrazone | MAO-B | 0.027 µM | nih.gov |
| 2-arylthiazolidine-4-carboxylic acid amide | Tubulin Polymerization | 0.42 µM | nih.gov |
Modulation of Cellular Pathways
Beyond direct enzyme inhibition, thiazole derivatives exert their biological effects, particularly their anticancer activity, by modulating fundamental cellular pathways that control cell proliferation, survival, and death.
Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Many cancers are characterized by a loss of this control. Thiazole derivatives have been shown to interfere with this process by causing cell cycle arrest at specific checkpoints. mdpi.comfrontiersin.orgnih.gov For example, studies have demonstrated that certain thiazole compounds can cause an accumulation of cancer cells in the G1, S, or G2/M phases of the cell cycle. mdpi.comnih.govnih.gov This arrest prevents the cells from progressing to mitosis and dividing, thereby halting tumor growth. mdpi.com One potent thiazole derivative was found to induce cell cycle arrest in the S phase in HCT-116 and Hela cancer cells, and in the G2/M phase in MCF-7 cells. nih.gov
Apoptosis Induction: Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. A key mechanism of action for many anticancer thiazole derivatives is their ability to re-engage this cell death program. frontiersin.orgnih.govnih.gov Thiazole compounds have been observed to trigger apoptosis through the intrinsic (mitochondrial) pathway. frontiersin.orgnih.gov This is often characterized by:
Upregulation of pro-apoptotic proteins: Increased expression of proteins like Bax and p53. frontiersin.org
Downregulation of anti-apoptotic proteins: Decreased expression of proteins like Bcl-2. frontiersin.org
Activation of caspases: Increased activity of executioner enzymes like caspase-3 and caspase-9, which carry out the process of cell dismantling. nih.gov
DNA Fragmentation: A hallmark of late-stage apoptosis. nih.gov
For instance, one study found that a bis-thiazole derivative induced significant apoptotic cell death (82.76%) in ovarian cancer cells. frontiersin.org Another compound increased the percentage of early and late apoptosis from less than 1% in untreated MCF-7 breast cancer cells to 22.39% and 9.51%, respectively. mdpi.com
Interaction with Specific Biological Targets
The therapeutic effects of thiazole derivatives can often be traced to their high-affinity interactions with specific protein targets that are critical drivers of disease. In cancer therapy, receptor tyrosine kinases (RTKs) are particularly important targets, as their aberrant activation can promote tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).
Epidermal Growth Factor Receptor (EGFR): EGFR is a key RTK that, when overexpressed or mutated, drives the growth of many types of cancer. Thiazole derivatives have been designed as potent EGFR inhibitors. nih.gov Molecular docking studies have shown that these compounds can fit into the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling pathways that lead to cell proliferation. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is the main mediator of angiogenesis. Inhibiting this receptor is a crucial strategy for starving tumors of the blood supply they need to grow and metastasize. mdpi.com A number of thiazole-based compounds have been identified as potent VEGFR-2 inhibitors. mdpi.comnih.govmdpi.com For example, one thiazole derivative exhibited significant inhibitory activity against VEGFR-2 with an IC50 value of 0.044 µM, which was more potent than the reference drug sunitinib (B231) (IC50 = 0.100 µM). nih.gov Another derivative, compound 4c , also effectively blocked VEGFR-2 with an IC50 of 0.15 µM. mdpi.com These findings highlight the potential of thiazole derivatives to act as anti-angiogenic agents in cancer treatment. mdpi.com
Structure-Activity Relationships (SAR) and Ligand Design Principles for Thiazole Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For thiazole derivatives, extensive SAR studies have been conducted to guide the design of more potent and selective agents. These studies typically involve synthesizing a series of related compounds and comparing their activities to identify key structural features required for efficacy.
Key SAR findings for thiazole derivatives include:
Substitution on the 2-Phenyl Ring: For compounds with a 2-phenylthiazole core, the nature and position of substituents on the phenyl ring are crucial determinants of activity. nih.govnih.govnih.gov
Electron-withdrawing groups (e.g., nitro, chloro, bromo) and electron-donating groups (e.g., methoxy) can dramatically alter potency and selectivity. mdpi.comnih.gov For instance, the presence of a 3-nitrophenyl group was identified as an important feature for selective inhibition of the MAO-B enzyme. nih.gov In another series, a 3-nitrophenylthiazolyl derivative showed better VEGFR-2 inhibitory activity than analogues with other substituents. mdpi.com
The position of the substituent (ortho, meta, or para) is also critical. A study on 2-phenylthiazole-4-carboxamides found that a para-methoxy group improved activity against Caco-2 colon cancer cells, while a 2-methoxy group was favorable for activity against HT-29 and T47D cells. nih.gov
Modifications at the 4- and 5-positions of the Thiazole Ring: Alterations to the substituents at other positions on the thiazole ring also significantly impact biological function. For example, SAR studies on 4-phenylthiazole (B157171) derivatives acting as enzyme inhibitors revealed that the 3D shape of the molecule, dictated by these substitutions, was very important for potent inhibition, suggesting a restricted binding pocket in the target enzyme. nih.gov
The Nature of the Linker and Side Chains: For more complex thiazole hybrids, the groups connecting the thiazole core to other moieties play a key role. In one series of anticancer agents, modifications to the arylacetamido side chain attached to the 2-phenylthiazole core were explored to optimize activity. nih.gov
These SAR insights are invaluable for ligand design, allowing medicinal chemists to rationally modify lead compounds to enhance their binding affinity for a specific target, improve their selectivity, and optimize their pharmacokinetic properties. nih.gov
Impact of Substituent Nature and Position on Biological Activity
The biological activity of thiazole derivatives can be significantly altered by modifying the substituents on the thiazole ring and any appended phenyl rings. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its binding affinity to biological targets.
In the realm of anticancer research, the substitution pattern on the 2-phenylthiazole scaffold has been a key area of investigation. Studies have shown that the presence and position of electron-withdrawing or electron-donating groups on the phenyl ring can dramatically impact cytotoxicity. For instance, a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives were evaluated for their anticancer activity against various human cancer cell lines. It was observed that the nature and position of the substituent on the phenyl ring played a crucial role in their cytotoxic effects. For example, a 3-fluoro substituted analog demonstrated a good cytotoxic profile against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines, with IC50 values below 10 μg/mL. nih.gov In another study, the introduction of a methoxy (B1213986) group at the 4-position of the phenyl ring led to improved activity against Caco-2 cells, while a 2-methoxy substituent was beneficial for activity against HT-29 and T47D cell lines. nih.gov
The presence of a bromine atom on the phenyl ring has also been explored. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and tested for their anticancer activity against the MCF7 breast cancer cell line. One of the derivatives exhibited an IC50 value of 10.5 µM, comparable to the standard drug 5-fluorouracil. mdpi.com While specific data for the 3-bromo substitution as in "(2-(3-Bromophenyl)thiazol-4-yl)methanol" is not extensively available, the activity of other brominated analogs suggests that the bromo-substituent can contribute positively to the anticancer potential.
The substituent at the 4-position of the thiazole ring is also critical. The presence of a methanol (B129727) group, as in the subject compound, can potentially form hydrogen bonds with target proteins, thereby enhancing binding affinity.
| Compound | Substituent at 2-Phenyl Ring | Substituent at Thiazole C4 | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Analog 1 | 3-Fluoro | -CONH-aryl | T47D, Caco-2, HT-29 | <10 µg/mL | nih.gov |
| Analog 2 | 4-Methoxy | -CONH-aryl | Caco-2 | - | nih.gov |
| Analog 3 | 2-Methoxy | -CONH-aryl | HT-29, T47D | - | nih.gov |
| Analog 4 | 4-Bromo | -NH-aryl | MCF7 | 10.5 | mdpi.com |
The antimicrobial properties of thiazole derivatives are also heavily dependent on their substitution patterns. The presence of a halogen, such as bromine, on the phenyl ring is often associated with enhanced antimicrobial activity. For instance, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising activity against various bacterial and fungal strains. mdpi.com
The position of the substituent is equally important. While many studies focus on para-substituted phenyl rings, the meta-substitution, as in "this compound," can alter the molecule's conformation and electronic distribution, potentially leading to different or improved interactions with microbial targets.
| Compound | Substituent at 2-Phenyl Ring | Substituent at Thiazole C4 | Microorganism | Activity (MIC/IZ) | Reference |
|---|---|---|---|---|---|
| Analog 5 | 4-Bromo | -NH-aryl | S. aureus | - | mdpi.com |
| Analog 6 | 4-Bromo | -NH-aryl | E. coli | - | mdpi.com |
Utilization of Heterocyclic Scaffolds in Rational Drug Design
The thiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. researchgate.net Its structural features allow it to serve as a versatile template for the design of new therapeutic agents. Rational drug design often involves using the thiazole core as a central building block and modifying its substituents to optimize interactions with a specific biological target.
The design of kinase inhibitors is a prominent area where the thiazole scaffold has been successfully employed. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors and donors, facilitating binding to the ATP-binding site of kinases. By strategically adding substituents to the thiazole ring, researchers can achieve high affinity and selectivity for a particular kinase. For instance, dasatinib, a potent anticancer drug, features a 2-aminothiazole moiety that is crucial for its inhibitory activity against multiple tyrosine kinases.
Scaffold Hopping Strategies for Novel Ligand Identification
Scaffold hopping is a computational or experimental strategy used in drug discovery to identify novel molecular scaffolds that can mimic the biological activity of a known active compound. This approach is particularly useful for generating new intellectual property, improving pharmacokinetic properties, or overcoming resistance mechanisms.
The thiazole ring is an attractive scaffold for hopping due to its diverse chemical space and its ability to present substituents in a well-defined three-dimensional arrangement. In scaffold hopping, a known active compound with a different core structure can be replaced with a thiazole-based scaffold while maintaining the key pharmacophoric features necessary for biological activity.
For example, a known inhibitor of a particular enzyme might feature a quinazoline (B50416) core. A scaffold hopping strategy could involve replacing the quinazoline with a benzothiazole (B30560) or a substituted thiazole ring, while retaining the essential side chains that interact with the target protein. This was demonstrated in the design of novel epidermal growth factor receptor (EGFR) inhibitors, where benzothiazole and isatin (B1672199) analogues linked to a 1,2,3-triazole fragment were designed to mimic known quinazoline-based inhibitors. nih.gov This approach led to the discovery of potent new anticancer agents. nih.gov
Conclusion and Future Research Directions
Summary of Current Academic Research on (2-(3-Bromophenyl)thiazol-4-yl)methanol
Academic research specifically focused on the compound this compound is limited in the public domain. While the chemical structure, including its molecular formula C10H8BrNOS and CAS number 885280-57-9, is documented, extensive studies detailing its synthesis, characterization, and biological activity are not prevalent in readily accessible scientific literature. bldpharm.com
The primary context for this compound is within the broader and highly active field of thiazole (B1198619) chemistry. Thiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities. bohrium.comontosight.aifabad.org.tr The thiazole ring is a key structural component in numerous FDA-approved drugs, highlighting its clinical importance. fabad.org.tr Research in this area often involves the synthesis of novel thiazole analogues and their evaluation for various therapeutic applications. researchgate.netsysrevpharm.org
Compounds structurally related to this compound, which feature a substituted phenyl ring attached to a thiazole core, have been the subject of numerous studies. For instance, various 2-aryl-thiazole derivatives have been synthesized and investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govmdpi.com The presence of a bromine atom on the phenyl ring is a common feature in medicinal chemistry, often introduced to modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
While direct research on this compound is not extensively published, its structure suggests it is likely synthesized as an intermediate or as part of a larger library of compounds for biological screening. The methanol (B129727) group at the 4-position of the thiazole ring offers a reactive handle for further chemical modifications, allowing for the creation of a diverse range of derivatives.
Identification of Key Research Gaps and Future Perspectives in Thiazole Chemistry
The field of thiazole chemistry, while mature, continues to present opportunities for further exploration and innovation. Several key research gaps and future perspectives can be identified:
Exploration of Novel Synthetic Methodologies: While classical methods for thiazole synthesis, such as the Hantzsch synthesis, are well-established, there is a continuous need for the development of more efficient, sustainable, and versatile synthetic routes. researchgate.netnih.gov The application of green chemistry principles, including the use of environmentally benign solvents and catalysts, and the development of one-pot multicomponent reactions, are promising areas for future research. researchgate.net
Investigation of Underexplored Biological Targets: Thiazole derivatives have been extensively studied for their antimicrobial and anticancer properties. researchgate.netnumberanalytics.com However, their potential to modulate other biological targets remains less explored. Future research could focus on designing thiazole-based compounds that target specific enzymes, receptors, or signaling pathways implicated in a wider range of diseases, including neurodegenerative disorders, metabolic diseases, and viral infections. researchgate.net
Understanding Structure-Activity Relationships (SAR): While many studies report the biological activities of novel thiazole derivatives, a deep and systematic understanding of their structure-activity relationships is often lacking. bohrium.com Future research should emphasize comprehensive SAR studies to elucidate the key structural features responsible for biological activity and to guide the rational design of more potent and selective compounds. bohrium.com
Development of Thiazole-Based Materials: Beyond their pharmaceutical applications, thiazole derivatives have potential uses in materials science, for example, as conductive polymers, organic light-emitting diodes (OLEDs), and corrosion inhibitors. numberanalytics.com This remains a relatively underexplored area with significant potential for growth.
Potential for Further Development of Thiazole-Based Analogues in Chemical Biology and Medicinal Chemistry
The structural scaffold of this compound represents a valuable starting point for the development of novel thiazole-based analogues with potential applications in chemical biology and medicinal chemistry. The versatility of the thiazole ring, combined with the ability to modify the phenyl ring and the methanol group, allows for the creation of a large and diverse chemical space.
Medicinal Chemistry: By modifying the substituents on the phenyl ring, it is possible to fine-tune the electronic and steric properties of the molecule, which can in turn influence its biological activity. For example, the introduction of different halogen atoms or electron-donating/withdrawing groups could lead to analogues with improved potency or selectivity for a particular biological target. The methanol group at the 4-position can be oxidized to an aldehyde or carboxylic acid, or used as a point of attachment for ester or ether linkages to introduce new functional groups and explore different regions of a target's binding pocket.
Chemical Biology: Thiazole-based analogues of this compound could be developed as chemical probes to study biological processes. For instance, fluorescent tags could be attached to the molecule to visualize its localization within cells, or photoaffinity labels could be incorporated to identify its protein targets. These tools would be invaluable for elucidating the mechanism of action of bioactive thiazole compounds.
The development of hybrid molecules, where the thiazole core is linked to other pharmacologically active scaffolds, is another promising strategy. acs.orgnih.gov This approach can lead to compounds with dual or synergistic activities, potentially overcoming drug resistance or targeting multiple pathways involved in a disease.
Q & A
Basic: What are the common synthetic routes for preparing (2-(3-Bromophenyl)thiazol-4-yl)methanol?
Methodological Answer:
The compound is typically synthesized via condensation reactions involving thiazole precursors. For example, substituted benzaldehydes can react with thiazole derivatives under acidic conditions (e.g., glacial acetic acid) to form the thiazole core, followed by bromination at the 3-position of the phenyl ring . A general protocol involves refluxing ethanol solutions with stoichiometric reagents, followed by solvent evaporation and purification via recrystallization or column chromatography. Key intermediates like 3-bromobenzaldehyde are critical for regioselective bromination .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
1H NMR : Identifies proton environments, such as the methanol (-CH2OH) group (δ ~4.8 ppm) and aromatic protons (δ 7.2–8.1 ppm) from the 3-bromophenyl group. Coupling patterns confirm substitution positions .
Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and bromine isotope patterns (1:1 ratio for 79Br/81Br).
IR Spectroscopy : Detects hydroxyl (O-H stretch, ~3300 cm⁻¹) and C-Br bonds (600–500 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from assay conditions or impurity profiles. To address this:
- Orthogonal Assays : Combine the Sulforhodamine B (SRB) cytotoxicity assay with microbial growth inhibition tests (e.g., MIC determination) under standardized protocols.
- Purity Validation : Use HPLC (>95% purity) to exclude confounding effects from synthetic byproducts (e.g., unreacted benzaldehyde derivatives) .
- Mechanistic Studies : Investigate interactions with target biomolecules (e.g., enzymes) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate specificity .
Advanced: What computational methods are suitable for modeling the conformational flexibility of the thiazole ring in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometries using B3LYP/6-31G(d) to predict puckering amplitudes and torsional angles of the thiazole ring .
- Molecular Dynamics (MD) : Simulate solvated systems (e.g., in water/DMSO) to analyze ring-flipping kinetics and solvent effects on conformation .
- Crystallographic Validation : Compare computational models with single-crystal X-ray data (e.g., SHELX-refined structures) to assess accuracy .
Basic: How is the compound’s stability evaluated under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C).
- Analytical Monitoring : Track degradation via HPLC retention time shifts and new peak formation.
- Kinetic Analysis : Calculate half-life (t1/2) and activation energy (Ea) using Arrhenius plots .
Advanced: What strategies optimize the regioselectivity of bromination in related thiazole derivatives?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO2) at specific positions to steer bromination to the 3-phenyl position .
- Catalytic Systems : Use Lewis acids like FeCl3 or Pd catalysts to enhance selectivity in electrophilic aromatic substitution .
- Competitive Experiments : Compare yields of 3-bromo vs. 4-bromo isomers under varying reagent ratios (e.g., NBS vs. Br2) .
Basic: What are the primary applications of this compound in pharmacological research?
Methodological Answer:
- Anticancer Screening : Tested in vitro using SRB-based cytotoxicity assays against cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Antimicrobial Studies : Evaluated against Gram-positive bacteria (e.g., S. aureus) via broth microdilution to determine minimum inhibitory concentrations (MICs) .
- Enzyme Inhibition : Assessed against kinases or proteases via fluorescence-based activity assays .
Advanced: How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Refine structures using SHELXL to locate hydroxyl O-H···N (thiazole) and C-H···π interactions .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., O-H, Br···H) using CrystalExplorer to map interaction landscapes .
- Comparative Studies : Overlay structures with analogs (e.g., 3-chlorophenyl derivatives) to identify conserved bonding motifs .
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential bromine vapor release during synthesis .
- Waste Disposal : Collect brominated byproducts in sealed containers for halogen-specific disposal protocols .
Advanced: How do electronic effects of the 3-bromophenyl group influence the compound’s reactivity?
Methodological Answer:
- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., nucleophilic aromatic substitution) to quantify electron-withdrawing effects .
- Electrochemical Profiling : Use cyclic voltammetry to measure redox potentials influenced by bromine’s inductive effect .
- DFT Calculations : Map electrostatic potential surfaces to visualize electron-deficient regions at the phenyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
